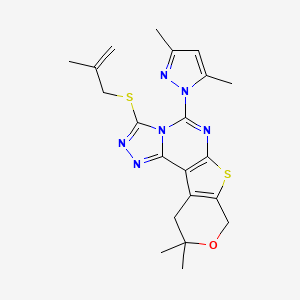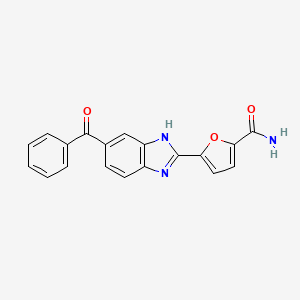
4,4-Dimethyl-1,2,4-ditellurasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1,2,4-ditellurasilolane is a unique organotellurium compound characterized by the presence of silicon and tellurium atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,4-ditellurasilolane typically involves the reaction of tellurium-containing precursors with silicon-based reagents under controlled conditions. One common method includes the reaction of dimethylchlorosilane with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl-1,2,4-ditellurasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides, which are useful intermediates in the synthesis of other organotellurium compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation state tellurium species.
Substitution: The silicon-tellurium bonds in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid, typically used under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule, facilitating further functionalization.
Major Products:
Oxidation Products: Tellurium dioxide and other tellurium oxides.
Reduction Products: Lower oxidation state tellurium compounds.
Substitution Products: Halogenated derivatives and other functionalized organotellurium compounds.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1,2,4-ditellurasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds, which are valuable in catalysis and materials science.
Biology: The compound’s unique properties make it a potential candidate for studying the biological effects of tellurium-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where tellurium compounds have shown promise as anticancer agents.
Industry: The compound is used in the development of advanced materials, including semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1,2,4-ditellurasilolane involves its interaction with molecular targets through its tellurium and silicon atoms. These interactions can lead to the formation of reactive intermediates that can modulate various biochemical pathways. The compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes, which are relevant in both biological and industrial contexts.
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-1,2,4-ditellurasilolane: Characterized by the presence of silicon and tellurium atoms.
4,4-Dimethyl-1,2,4-ditellurasilane: Similar structure but with different substituents.
4,4-Dimethyl-1,2,4-ditellurasiloxane: Contains an oxygen atom in place of one of the tellurium atoms.
Uniqueness: this compound is unique due to its specific combination of silicon and tellurium atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
918905-07-4 |
|---|---|
Molekularformel |
C4H10SiTe2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4,4-dimethyl-1,2,4-ditellurasilolane |
InChI |
InChI=1S/C4H10SiTe2/c1-5(2)3-6-7-4-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
JEPYKBFAYAEZJD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Te][Te]C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)


![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)


![4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15171456.png)
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)

![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)



